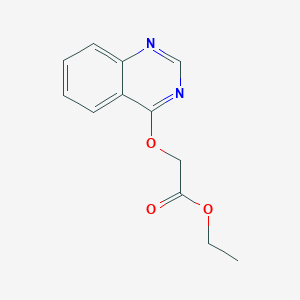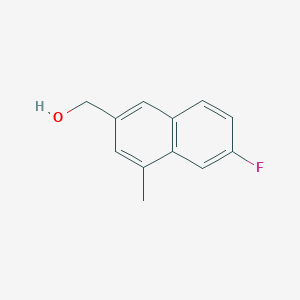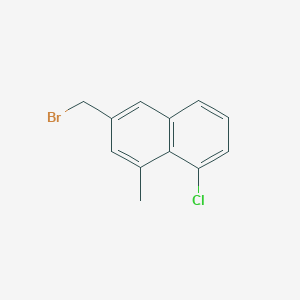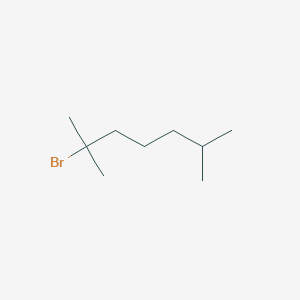
2-Bromo-2,6-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,6-dimethylheptane is an organic compound belonging to the class of bromoalkanes. It is characterized by a bromine atom attached to the second carbon of a seven-carbon chain, with methyl groups attached to the second and sixth carbons. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method involves the free radical halogenation of heptane. This process typically uses bromine (Br2) in the presence of ultraviolet light or heat to initiate the reaction.
Alkylation: Another method is the alkylation of 2-bromopropane with ethylmagnesium bromide (Grignard reagent) followed by hydrolysis.
Industrial Production Methods: In industrial settings, the compound is often synthesized through controlled free radical halogenation processes, ensuring high purity and yield. The reaction conditions are optimized to minimize side reactions and by-products.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in elimination reactions to form alkenes, particularly under strong base conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and azide (N3-). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like tert-butanol.
Major Products Formed:
Substitution Products: Alcohols, nitriles, and azides.
Elimination Products: Alkenes, such as 2,6-dimethyl-1-heptene.
Scientific Research Applications
2-Bromo-2,6-dimethylheptane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-2,6-dimethylheptane exerts its effects depends on the specific reaction it undergoes. For nucleophilic substitution, the reaction typically follows the SN2 mechanism, where the nucleophile attacks the carbon attached to the bromine, leading to the displacement of the bromine atom. For elimination reactions, the E2 mechanism is common, where the base abstracts a proton, leading to the formation of a double bond.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The target is the carbon-bromine bond.
Elimination Reactions: The target is the proton adjacent to the carbon-bromine bond.
Comparison with Similar Compounds
1-Bromohexane
2-Bromooctane
2-Bromo-2-methylhexane
2-Bromo-3-methylheptane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-bromo-2,6-dimethylheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-8(2)6-5-7-9(3,4)10/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLRNINQTCYETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)
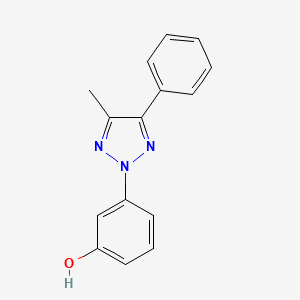
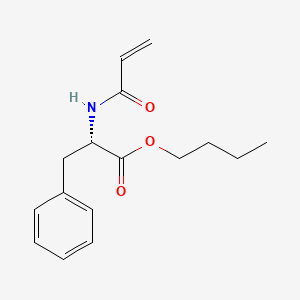
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)
![(2S)-4-methyl-N-[(1R,2S)-5-methyl-2-propan-2-ylcyclohexyl]-2-(prop-2-enoylamino)pentanamide](/img/structure/B8046443.png)

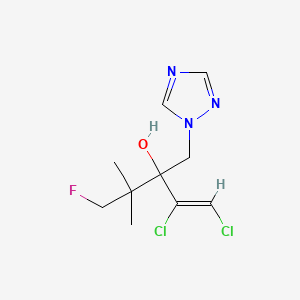
![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
![1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
